

# Discontinuation of MK-0736 Trials: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MK-0736  |           |
| Cat. No.:            | B1677231 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The clinical development of **MK-0736**, a selective  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1) inhibitor, was discontinued following the failure to meet its primary efficacy endpoint in a Phase II clinical trial (NCT00274716). This technical guide provides an in-depth analysis of the rationale behind this decision, presenting available clinical trial data, outlining the experimental methodologies, and exploring the broader context of challenges faced by  $11\beta$ -HSD1 inhibitors in clinical development. The primary cause for the trial's cessation was the lack of a statistically significant reduction in sitting diastolic blood pressure (SiDBP) in overweight to obese patients with hypertension.

### Introduction

**MK-0736** was investigated as a potential therapeutic agent for hypertension and other metabolic syndrome components. The scientific premise was based on the inhibition of  $11\beta$ -HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, **MK-0736** was expected to reduce local cortisol concentrations in key metabolic tissues, thereby ameliorating the pathophysiological effects of excess glucocorticoid activity, including hypertension. Despite a sound preclinical rationale, the clinical trial results did not translate into the desired therapeutic effect on blood pressure.



# Core Rationale for Discontinuation: Failure to Meet Primary Endpoint

The pivotal Phase II study (NCT00274716) was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of **MK-0736** in overweight to obese patients with hypertension. The primary endpoint was the change from baseline in trough sitting diastolic blood pressure (SiDBP) after 12 weeks of treatment.

The trial failed to demonstrate a statistically significant difference between the **MK-0736** treatment arm and the placebo arm for its primary endpoint. The placebo-adjusted reduction in SiDBP with 7 mg/d of **MK-0736** was 2.2 mm Hg, which was not statistically significant (P = .157)[1]. This lack of statistical significance on the primary measure of efficacy was the principal reason for halting further development of **MK-0736** for the indication of hypertension.

## **Quantitative Clinical Trial Data**

While the primary endpoint was not met, the trial did show some effects on secondary endpoints, including modest improvements in lipid profiles and body weight. The key quantitative outcomes for the 7 mg/d **MK-0736** dose compared to placebo are summarized below.

| Parameter                                       | Placebo-Adjusted Change | p-value      |
|-------------------------------------------------|-------------------------|--------------|
| Sitting Diastolic Blood<br>Pressure (SiDBP)     | -2.2 mm Hg              | .157         |
| Low-Density Lipoprotein<br>Cholesterol (LDL-C)  | -12.3%                  | Not Reported |
| High-Density Lipoprotein<br>Cholesterol (HDL-C) | -6.3%                   | Not Reported |
| Body Weight                                     | -1.4 kg                 | Not Reported |

Table 1: Key Efficacy Results of the **MK-0736** Phase II Trial (NCT00274716) at 12 weeks for the 7 mg/d dose.[1]



## **Experimental Protocols**

A detailed, standalone experimental protocol for the NCT00274716 trial is not publicly available. The following methodologies are summarized from the peer-reviewed publication by Shah et al. (2011), whose authors were employees of Merck, the trial sponsor.

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

#### Participant Population:

- Inclusion Criteria: Ages 18-75 years, sitting diastolic blood pressure (SiDBP) of 90-104 mm
  Hg, systolic blood pressure (SBP) <160 mm Hg (after washout of prior antihypertensive medications), and a body mass index (BMI) between 27 and 41 kg/m<sup>2</sup>.
- Exclusion Criteria: Not detailed in the available literature.

#### Treatment Arms:

- MK-0736 2 mg/day
- MK-0736 7 mg/day
- MK-0916 6 mg/day (another 11β-HSD1 inhibitor)
- Placebo

Duration of Treatment: 12 weeks.

#### **Primary Endpoint Measurement:**

 Change from baseline in trough sitting diastolic blood pressure (SiDBP) at week 12. Blood pressure was measured at trough, approximately 24 hours after the last dose.

#### Secondary Endpoint Measurements:

 Lipid Profile: LDL-C and HDL-C levels were measured from blood samples taken at baseline and at the end of the treatment period. The specific analytical methods used for lipid quantification are not detailed in the publication.







Body Weight: Measured at baseline and at subsequent study visits.

Pharmacodynamic Assessment of  $11\beta$ -HSD1 Inhibition: While not explicitly detailed for the **MK-0736** trial in the primary publication, the general methodology for assessing  $11\beta$ -HSD1 inhibition in clinical trials involves measuring the ratio of urinary cortisol and cortisone metabolites. A common method is the analysis of the ratio of  $(5\alpha$ -tetrahydrocortisol + tetrahydrocortisol) to tetrahydrocortisone [ $(5\alpha$ THF+THF)/THE] in a 24-hour urine collection. A decrease in this ratio indicates inhibition of  $11\beta$ -HSD1. Another method is the prednisolone generation test, where oral prednisone is administered, and the conversion to prednisolone (a reaction catalyzed by  $11\beta$ -HSD1) is measured in plasma.

## **Mandatory Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and safety of the selective 11β-HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discontinuation of MK-0736 Trials: A Technical Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677231#the-rationale-for-the-discontinuation-of-mk-0736-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.